molecular formula C12H11NO B12952006 (R)-phenyl(pyridin-2-yl)methanol

(R)-phenyl(pyridin-2-yl)methanol

Cat. No.: B12952006
M. Wt: 185.22 g/mol
InChI Key: UYESUYBXKHPUDU-GFCCVEGCSA-N
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Description

®-phenyl(pyridin-2-yl)methanol is a chiral compound that features a phenyl group and a pyridin-2-yl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-phenyl(pyridin-2-yl)methanol typically involves the reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under controlled temperature and pressure conditions to achieve high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of ®-phenyl(pyridin-2-yl)methanol may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the compound .

Chemical Reactions Analysis

Types of Reactions

®-phenyl(pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The phenyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Phenyl(pyridin-2-yl)methanone.

    Reduction: Phenyl(pyridin-2-yl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-phenyl(pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-phenyl(pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been studied as a selective antagonist for transient receptor potential vanilloid 3 (TRPV3), a protein involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (S)-phenyl(pyridin-2-yl)methanol: The enantiomer of ®-phenyl(pyridin-2-yl)methanol with different stereochemistry.

    Phenyl(pyridin-2-yl)methanone: The corresponding ketone form.

    Phenyl(pyridin-2-yl)methane: The fully reduced form.

Uniqueness

®-phenyl(pyridin-2-yl)methanol is unique due to its chiral nature and specific interactions with molecular targets like TRPV3. Its enantioselectivity and potential pharmacological applications distinguish it from other similar compounds .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(R)-phenyl(pyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m1/s1

InChI Key

UYESUYBXKHPUDU-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O

Origin of Product

United States

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